Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate
CAS No.:
Cat. No.: VC15963301
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O3 |
|---|---|
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | ethyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate |
| Standard InChI | InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-9(14)13-10-7(8)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13,14) |
| Standard InChI Key | CHICYFCZUXUBBZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=O)NC2=C1C=CC=N2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate features a naphthyridine core substituted with a hydroxyl group at position 2 and an ethyl carboxylate moiety at position 4. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | Ethyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate |
| Canonical SMILES | CCOC(=O)C1=CC(=O)NC2=C1C=CC=N2 |
| InChI Key | CHICYFCZUXUBBZ-UHFFFAOYSA-N |
The planar aromatic system facilitates π-π stacking interactions, while the hydroxyl and ester groups introduce hydrogen-bonding capabilities, critical for potential biological interactions .
Synthetic Methodologies
General Naphthyridine Synthesis Strategies
The Gould-Jacobs and Knorr-Conrad-Limpach reactions represent two primary routes for constructing naphthyridine frameworks:
Gould-Jacobs Reaction
This method involves cyclocondensation of aminopyridines with diethyl ethoxymethylenemalonate under acidic conditions, followed by thermal cyclization. For example:
\text{Aminopyridine} + \text{EtOCH=C(COOEt)$$_2$$} \xrightarrow{\Delta} \text{Naphthyridine derivative}Adjusting the aminopyridine substituents allows targeting specific naphthyridine regioisomers .
Knorr-Conrad-Limpach Reaction
Picolinic acid derivatives react with malonic esters in basic media to form intermediates that cyclize upon heating:
\text{Picolinic acid derivative} + \text{CH$$_2$$(COOR)$$_2$$} \xrightarrow{\text{Base}} \text{Cyclized product}This method offers flexibility in introducing carboxylate groups at desired positions.
Synthesis of Ethyl 2-Hydroxy-1,8-Naphthyridine-4-Carboxylate
While no explicit protocol exists for this compound, a plausible route adapts the synthesis of 4-hydroxy-1,8-naphthyridin-2(1H)-one :
-
Starting Material: Methyl 2-aminopyridine-3-carboxylate (15.00 g, 98.59 mmol) dissolved in methyl acetate (150 mL).
-
Base Treatment: Addition of sodium hydride (9.86 g, 246.47 mmol) and lithium hydroxide monohydrate.
-
Reaction Conditions: Stirring at 50°C for 16 hours.
-
Workup: Filtration, pH adjustment to 6 with acetic acid, and drying to yield the product (35.7% yield) .
Modifying ester groups (e.g., transesterification) could introduce the ethyl carboxylate moiety.
Comparative Analysis with Structural Analogs
| Compound | Biological Activity | Key Structural Features |
|---|---|---|
| Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate | Hypothetical antimicrobial/anticancer | 2-OH, 4-COOEt |
| 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | Antibacterial | 7-CH, 3-COOEt |
| 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine | Kinase inhibition | 4-NH, 1-OH, 2-keto |
The position of substituents critically influences target selectivity and potency. For instance, carboxylates at position 4 (as in the target compound) may favor interactions with bacterial enzymes, while amino groups at position 4 enhance kinase affinity .
Future Research Directions
Synthetic Optimization
-
Catalytic Methods: Transition-metal-catalyzed C-H functionalization to introduce diverse substituents.
-
Green Chemistry: Solvent-free mechanochemical synthesis to improve yields and reduce waste .
Biological Screening
-
In Vitro Assays: Evaluate antimicrobial activity against ESKAPE pathogens and cytotoxicity in HEK-293 cells.
-
Molecular Docking: Predict binding modes with DNA gyrase (PDB: 1KZN) and Chk1 (PDB: 3PAV).
Derivative Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume